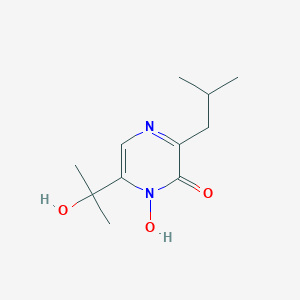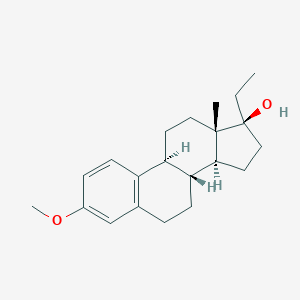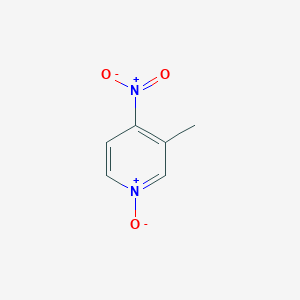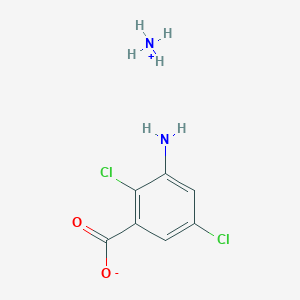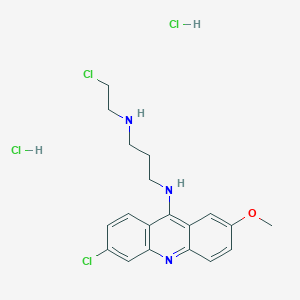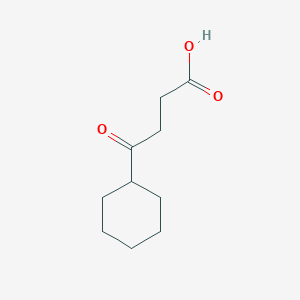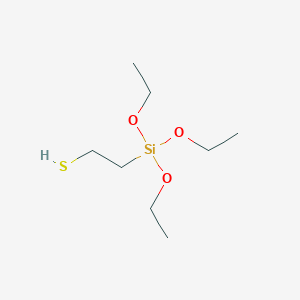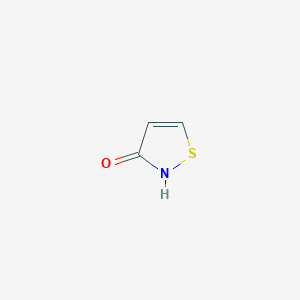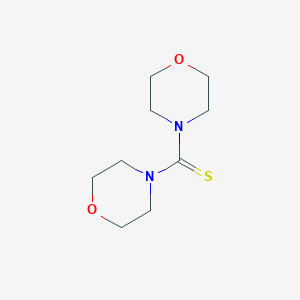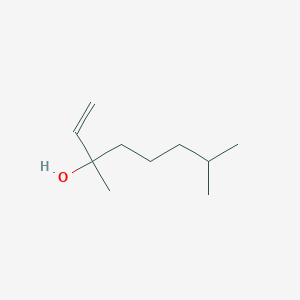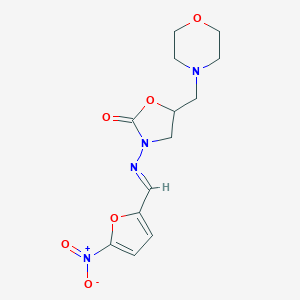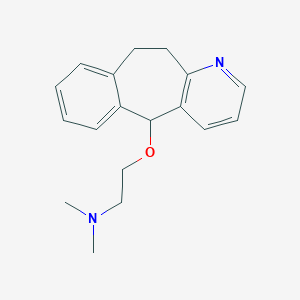
5H-Benzo(4,5)cyclohepta(1,2-b)pyridine, 10,11-dihydro-5-(2-(dimethylamino)ethoxy)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5H-Benzo(4,5)cyclohepta(1,2-b)pyridine, 10,11-dihydro-5-(2-(dimethylamino)ethoxy)- is a chemical compound that has been the focus of scientific research for its potential therapeutic applications. This compound is also known as DMABEP and has been synthesized using various methods. The aim of
Wirkmechanismus
The mechanism of action of 5H-Benzo(4,5)cyclohepta(1,2-b)pyridine, 10,11-dihydro-5-(2-(dimethylamino)ethoxy)- is not fully understood. However, studies have shown that DMABEP can induce apoptosis in cancer cells by activating the caspase pathway. DMABEP has also been shown to inhibit the expression of NF-κB, a transcription factor that plays a key role in the regulation of inflammation.
Biochemische Und Physiologische Effekte
Studies have shown that 5H-Benzo(4,5)cyclohepta(1,2-b)pyridine, 10,11-dihydro-5-(2-(dimethylamino)ethoxy)- has various biochemical and physiological effects. DMABEP has been shown to induce apoptosis in cancer cells by activating the caspase pathway. DMABEP has also been shown to inhibit the expression of NF-κB, a transcription factor that plays a key role in the regulation of inflammation. In addition, DMABEP has been shown to have anti-oxidant properties, which may be beneficial in the treatment of oxidative stress-related diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 5H-Benzo(4,5)cyclohepta(1,2-b)pyridine, 10,11-dihydro-5-(2-(dimethylamino)ethoxy)- in lab experiments is its potential therapeutic applications. DMABEP has been shown to have anti-cancer, anti-inflammatory, and anti-oxidant properties, making it a promising therapeutic agent. However, one of the limitations of using DMABEP in lab experiments is its toxicity. Studies have shown that DMABEP can be toxic to normal cells, which may limit its potential therapeutic applications.
Zukünftige Richtungen
There are several future directions for the research on 5H-Benzo(4,5)cyclohepta(1,2-b)pyridine, 10,11-dihydro-5-(2-(dimethylamino)ethoxy)-. One direction is to investigate the potential therapeutic applications of DMABEP in the treatment of other diseases, such as neurodegenerative diseases. Another direction is to develop less toxic derivatives of DMABEP that can be used in clinical trials. Finally, further research is needed to fully understand the mechanism of action of DMABEP and its potential therapeutic applications.
Synthesemethoden
The synthesis of 5H-Benzo(4,5)cyclohepta(1,2-b)pyridine, 10,11-dihydro-5-(2-(dimethylamino)ethoxy)- has been achieved using various methods. One of the most common methods involves the reaction of 2-(dimethylamino)ethanol with 5-chloro-2-methoxybenzoic acid, followed by cyclization using phosphorus oxychloride. Another method involves the reaction of 2-(dimethylamino)ethanol with 5-chloro-2-methoxybenzaldehyde, followed by cyclization using sodium hydride.
Wissenschaftliche Forschungsanwendungen
5H-Benzo(4,5)cyclohepta(1,2-b)pyridine, 10,11-dihydro-5-(2-(dimethylamino)ethoxy)- has been the focus of scientific research for its potential therapeutic applications. One of the most promising applications of this compound is in the treatment of cancer. Studies have shown that DMABEP can induce apoptosis in cancer cells by activating the caspase pathway. DMABEP has also been shown to have anti-inflammatory and anti-oxidant properties, making it a potential therapeutic agent for the treatment of inflammatory diseases.
Eigenschaften
CAS-Nummer |
17895-87-3 |
|---|---|
Produktname |
5H-Benzo(4,5)cyclohepta(1,2-b)pyridine, 10,11-dihydro-5-(2-(dimethylamino)ethoxy)- |
Molekularformel |
C18H22N2O |
Molekulargewicht |
282.4 g/mol |
IUPAC-Name |
2-(7-azatricyclo[9.4.0.03,8]pentadeca-1(15),3(8),4,6,11,13-hexaen-2-yloxy)-N,N-dimethylethanamine |
InChI |
InChI=1S/C18H22N2O/c1-20(2)12-13-21-18-15-7-4-3-6-14(15)9-10-17-16(18)8-5-11-19-17/h3-8,11,18H,9-10,12-13H2,1-2H3 |
InChI-Schlüssel |
WYFVZZWLJALQLV-UHFFFAOYSA-N |
SMILES |
CN(C)CCOC1C2=C(CCC3=CC=CC=C13)N=CC=C2 |
Kanonische SMILES |
CN(C)CCOC1C2=C(CCC3=CC=CC=C13)N=CC=C2 |
Synonyme |
5-[2-(Dimethylamino)ethoxy]-10,11-dihydro-5H-benzo[4,5]cyclohepta[1,2-b]pyridine |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



